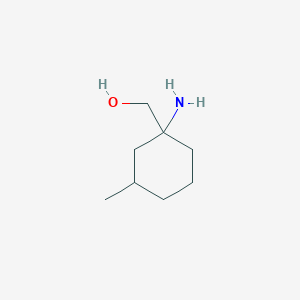
(1-Amino-3-methylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Amino-3-methylcyclohexyl)methanol” is a chemical compound . It contains a total of 27 bonds; 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The molecule contains a total of 27 atoms. There are 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of methanol, which is a component of “(1-Amino-3-methylcyclohexyl)methanol”, has been extensively studied. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been presented . Another study provides a concise review of catalytic synthesis of methanol from synthesis gas .Molecular Structure Analysis
The molecular structure of “(1-Amino-3-methylcyclohexyl)methanol” includes a six-membered cyclohexane ring with a methyl group and an amino group attached to it. Additionally, a methanol group is also attached to the cyclohexane ring .Applications De Recherche Scientifique
Synthetic Methods and Catalyst Development :
- A study by Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This method is environmentally friendly due to low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).
- Sarki et al. (2021) reported a clean and cost-competitive method for selective N-methylation of amines using methanol and RuCl3.xH2O as a catalyst. This method is notable for its application in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Biological Conversion and Methanol Utilization :
- Whitaker et al. (2017) explored the biological conversion of methanol into chemicals and fuels using engineered Escherichia coli. This research demonstrates the potential of methanol as a substrate for producing specialty chemicals (Whitaker et al., 2017).
- Schrader et al. (2009) reviewed the potential of methylotrophic bacteria for the development of bioprocesses based on methanol as an alternative carbon source. This highlights the economic competitiveness of methanol-based biotechnology (Schrader et al., 2009).
Chemical Production and Applications :
- Dalena et al. (2018) provided an overview of methanol's applications, including its use as a building block for complex chemical structures and a clean-burning fuel. The conversion of CO2 to methanol is also emphasized as a method for reducing CO2 emissions (Dalena et al., 2018).
Innovative Chemical Synthesis :
- Mitsumoto et al. (2004) synthesized novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the oxidizing function of certain compounds in an autorecycling process. This process is enhanced under photoirradiation conditions (Mitsumoto et al., 2004).
Analytical Techniques and Methanol Analysis :
- Santos et al. (2017) described a hybrid electrophoresis device for the analysis of methanol in the presence of ethanol, showcasing an alternative to traditional chromatographic approaches (Santos et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as methanol, are known to interact with various enzymes, including dehydrogenases .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the transfer of a methyl group .
Biochemical Pathways
Methanol is metabolized through the methanol dehydrogenase pathway, where it is converted to formaldehyde . This pathway is crucial for organisms that use methanol as a carbon source .
Pharmacokinetics
Similar compounds, such as methanol, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It’s plausible that the compound could influence cellular processes through its interactions with target enzymes and its potential role in methanol metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-3-methylcyclohexyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with target molecules .
Propriétés
IUPAC Name |
(1-amino-3-methylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPOIYYEEUZISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-methylcyclohexyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)
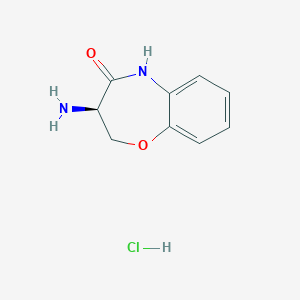

![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)

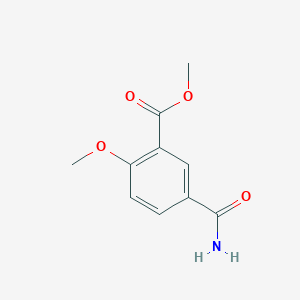
![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2932255.png)
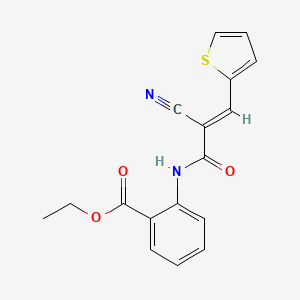
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)
![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
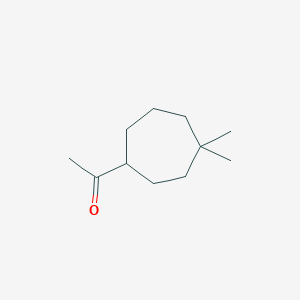
![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)